D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate

Description

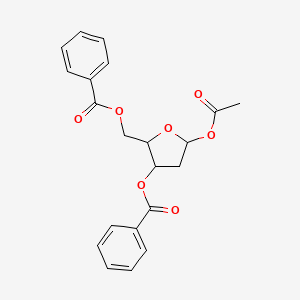

D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate is a modified carbohydrate derivative characterized by a pentofuranose (five-membered sugar ring) backbone with specific functional groups: a deoxygenation at the C2 position, an acetate ester at C1, and benzoate esters at C3 and C5. This structural configuration imparts distinct physicochemical properties, making it a compound of interest in synthetic chemistry and pharmaceutical research. The chlorinated variant, for instance, has a molecular formula of C21H18Cl2O7, a molecular weight of 453.27 g/mol, and low solubility (9.1E-4 g/L at 25°C) .

Structure

3D Structure

Properties

IUPAC Name |

(5-acetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAAPNNOKHRHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate typically involves the protection of hydroxyl groups and subsequent functionalization. One common method involves the acetylation of D-erythro-Pentofuranose followed by benzoylation. The reaction conditions often include the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several key reactions due to its ester and sugar moieties:

| Reaction Type | Mechanism | Reagents/Conditions | Products |

|---|---|---|---|

| Hydrolysis | Cleavage of ester bonds (acetate and benzoate groups) under acidic conditions | Dilute HCl or catalytic acid (e.g., p-toluenesulfonic acid) | Deacetylated sugar derivative + acetic/benzoic acid |

| Oxidation | Conversion of hydroxyl or carbonyl groups to carboxylic acids/aldehydes | KMnO₄, CrO₃ in acidic/basic conditions | Oxidized derivatives (e.g., ketones, carboxylic acids) |

| Substitution | Replacement of ester groups with nucleophiles (e.g., amines, thiols) | Nucleophiles (e.g., NH₃, SH⁻) in basic conditions | Substituted derivatives (e.g., amides, thioureas) |

Critical Reaction Conditions

Reaction efficiency and product quality depend on:

-

Temperature : Controlled heating (e.g., 60°C for benzoylation in ).

-

Solvents : Use of ethyl acetate, methylene chloride, or dichloromethane for solubility and reaction stability .

-

Catalysts : Acidic catalysts (e.g., pyridinium salts) or bases (e.g., pyridine) to minimize side reactions .

Purification Techniques

The compound is purified using solvent-based methods:

| Technique | Steps | Key Solvents | Purity Achieved |

|---|---|---|---|

| Recrystallization | Isolation via ethyl acetate or ethylene dichloride, followed by cooling | Ethyl acetate, ethylene dichloride, diisopropyl ether | High purity (>99.5%) |

| Column Chromatography | HPLC with isopropanol/hexane mixtures for enantiomeric separation | Isopropanol, hexane | 99.6% purity for erythro-isomer |

Analytical Characterization

Monitoring and validation involve:

-

NMR Spectroscopy : Verification of structural integrity post-reaction.

-

Differential Scanning Calorimetry (DSC) : Melting point analysis (e.g., 123°C endotherm) .

Key Research Findings

-

Enhanced Bioactivity : Chlorobenzoate moieties improve binding affinity to therapeutic targets (e.g., viral enzymes, cancer cells).

-

Scalability : Industrial processes prioritize solvent efficiency and cost reduction (e.g., optimized dibenzoylation steps) .

-

Enantiomeric Separation : Ethyl acetate and diisopropyl ether enable selective erythro-isomer isolation .

Scientific Research Applications

D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate involves its interaction with specific molecular targets. The acetate and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate with structurally or functionally related compounds, emphasizing molecular features, properties, and applications.

Table 1: Comparative Analysis of Key Compounds

*Calculated molecular weight based on the non-chlorinated structure.

Key Comparative Insights:

Structural Backbone: The target compound and its 4-chlorobenzoate derivative share a pentofuranose sugar backbone, distinct from the triterpene core of multiflora-7,9(11)-diene-3α,29-diol 3,29-dibenzoate and the dipropylene glycol (DPG) backbone of vaping liquid additives. The sugar backbone enhances hydrophilicity compared to triterpenes but reduces it relative to glycol derivatives .

Substituent Effects: The 4-chlorobenzoate derivative exhibits significantly lower solubility than its non-chlorinated analog due to increased hydrophobicity from chlorine atoms. This highlights the role of halogenation in tuning solubility for specific applications (e.g., controlled drug delivery) . In contrast, multiflora-type triterpenes feature bulky diterpene structures with benzoate esters at non-adjacent positions (C3 and C29), which may influence their biological activity and extraction methods from plant sources .

Synthetic and Analytical Considerations: The synthesis of the target compound likely involves sequential esterification of the pentofuranose backbone, analogous to methods used for sucrose acetate isobutyrate (SAIB) production, which employs anhydride-based esterification . Analytical techniques such as LC-HRMS and GC-MS, validated for DPG dibenzoate isomer detection in vaping liquids, are applicable for characterizing the target compound’s purity and stability .

The multiflora triterpene dibenzoates, isolated from Cucurbita maxima, have demonstrated bioactive properties, underscoring the pharmacological relevance of ester-functionalized molecules .

Biological Activity

D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate (CAS No: 51255-12-0) is a significant compound in biochemical research and pharmaceutical applications. This article explores its biological activity, synthesis pathways, and implications in medicinal chemistry.

- Molecular Formula: C21H20O7

- Melting Point: 117-119 °C

- Boiling Point: Predicted at 437.2 ± 45.0 °C

This compound is characterized by its furanose structure, which plays a crucial role in its interaction with biological systems.

Synthesis Pathways

The synthesis of this compound typically involves several steps that include the protection of hydroxyl groups and the formation of glycosidic bonds. Notably, the compound can be synthesized through the reaction of various starting materials under specific conditions to yield the desired dibenzoate ester.

Key Synthesis Steps:

- Acylation: The initial step often involves acylating D-erythronolactone or similar precursors.

- Bromination: Subsequent bromination leads to the formation of reactive intermediates.

- Glycosylation: The final glycosylation step is critical for forming the desired anomeric configuration.

D-erythro-Pentofuranose derivatives exhibit various biological activities, primarily due to their structural similarity to nucleosides. They have been studied for their potential effects on cell proliferation, angiogenesis, and as chemotherapeutic agents.

- Angiogenesis Induction: Research indicates that derivatives of D-erythro-Pentofuranose can induce angiogenesis by promoting endothelial cell migration and tube formation. For instance, studies show that these compounds can stimulate vascular endothelial growth factor (VEGF) production in endothelial cells, enhancing their migratory response and tubulogenesis .

- Antitumor Activity: D-erythro-Pentofuranose derivatives are also explored for their antitumor properties. They act as prodrugs that convert into active nucleoside analogs within cancer cells, inhibiting DNA synthesis and thus impeding tumor growth.

Case Studies

Several studies have highlighted the biological effects of D-erythro-Pentofuranose derivatives:

Implications in Medicinal Chemistry

The biological activities exhibited by D-erythro-Pentofuranose derivatives suggest their potential utility in developing therapeutic agents for conditions such as cancer and chronic wounds. The ability to induce angiogenesis makes them candidates for treating ischemic diseases.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 111–113°C | |

| Solubility | Chloroform, DCM | |

| Storage Conditions | −20°C, desiccated |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Acetylation Temperature | 0–5°C | Prevents C3/C5 acetylation |

| Benzoylation Equivalents | 1.2 eq per hydroxyl | Minimizes side products |

| Purification Solvent | Hexane:EtOAc (8:2 → 6:4) | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.